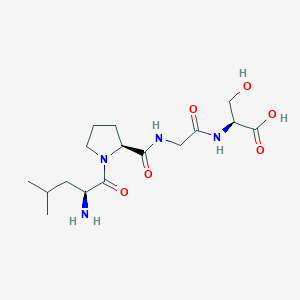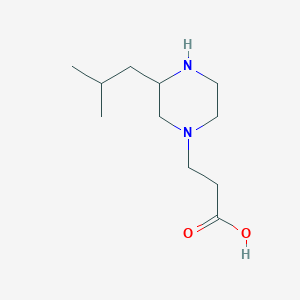
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of benzoylhydrazine with a thiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring purity and yield.
Análisis De Reacciones Químicas
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: Research indicates that it may have therapeutic properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
Thiophene derivatives: These compounds share the sulfur-containing ring structure but differ in their chemical behavior and applications
Propiedades
Número CAS |
168482-03-9 |
|---|---|
Fórmula molecular |
C18H15N3O3S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N3O3S/c1-24-17(23)14-15(12-8-4-2-5-9-12)25-18(19-14)21-20-16(22)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,21)(H,20,22) |
Clave InChI |
YLFQJNBXHGJJAW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Solubilidad |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)



![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)



![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)

![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
